1-硝基-3-(苯乙炔基)苯

描述

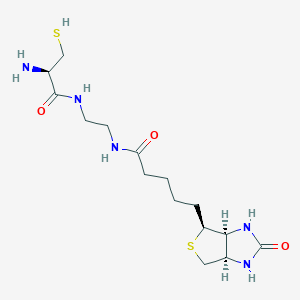

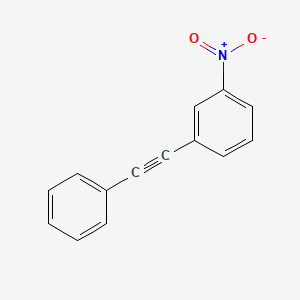

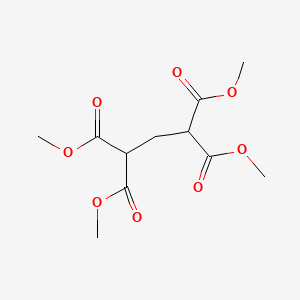

1-Nitro-3-(phenylethynyl)benzene is a chemical compound with the molecular formula C14H9NO2 . It has an average mass of 223.227 Da and a monoisotopic mass of 223.063324 Da .

Molecular Structure Analysis

The molecular structure of 1-Nitro-3-(phenylethynyl)benzene consists of a benzene ring with a nitro group (-NO2) and a phenylethynyl group attached . The exact structure can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Nitro-3-(phenylethynyl)benzene can be determined using various analytical techniques. The compound has a molecular weight of 223.23 g/mol. Other properties such as melting point, boiling point, and density can be determined through experimental methods .科学研究应用

晶体结构和分子组成

- 晶体结构分析:多取代苯,例如 3-氨基-5,6-二甲基-2-硝基联苯-4-腈,其结构与 1-硝基-3-(苯乙炔基)苯相似,因其独特的晶体结构而受到研究。这些分子由多个苯基部分和硝基、氨基和甲基等基团组成,这些基团影响它们的分子构象和相互作用。例如,硝基基团会导致连接的苯环扭曲,导致苯环之间产生独特的二面角 (万强 张,2013)。

光学和电子性质

- 推动拉动生色团开发:1-硝基-3-(苯乙炔基)苯等化合物用于创建推动拉动生色团。这些基于苯乙炔基的生色团涉及供体氨基和受体基团(如硝基),影响它们的溶解性和电子性质。此类研究对于开发先进的光学材料至关重要 (T. Cross 和 Matthew C. Davis,2008)。

阴离子传输

- 增强阴离子传输:通过附加强吸电子取代基(包括硝基基团)对苯衍生物进行改性,可显着增强其阴离子传输能力。这对于理解和提高阴离子交换过程在各种应用中的效率至关重要 (陈晨 彭等人,2016)。

电荷传输和分子结

- 分子结和电荷传输:温度对类似于 1-硝基-3-(苯乙炔基)苯的化学吸附分子的电荷传输的影响很大,这些分子跨越金电极间隙。这项研究有助于理解分子结中从相干超交换到非相干跳跃过程的转变,这对于发展分子电子学至关重要 (Y. Selzer 等人,2004)。

合成和化学反应性

- 新型合成方法:对苯的各种衍生物(包括那些带有硝基基团的衍生物)的合成研究揭示了新的方法和化学反应性。这些知识对于开发具有特定性质的新型化合物至关重要,例如制药和材料科学中必需的化合物 (P. Beier 等人,2011)。

作用机制

Target of Action

It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 1-Nitro-3-(phenylethynyl)benzene may interact with various biological targets, influencing different cellular processes.

Mode of Action

It’s known that nitrobenzene, a related compound, undergoes electrophilic aromatic substitution when it interacts with nitric and sulfuric acids . This suggests that 1-Nitro-3-(phenylethynyl)benzene might also undergo similar reactions, leading to changes in its targets.

Biochemical Pathways

It’s known that the phenylethynyl radical can undergo bimolecular reactions with benzene, leading to the formation of phenanthrene, a three-ring, 14π benzenoid polycyclic aromatic hydrocarbon (pah) . This suggests that 1-Nitro-3-(phenylethynyl)benzene might be involved in similar reactions, affecting the biochemical pathways related to PAH formation.

Result of Action

Given its potential involvement in the formation of pahs , it might contribute to processes related to molecular mass growth and the formation of carbonaceous nanostructures.

Action Environment

It’s known that the barrierless nature of the reaction between the phenylethynyl radical and benzene allows for rapid access to phenanthrene in low-temperature environments . This suggests that the action of 1-Nitro-3-(phenylethynyl)benzene might also be influenced by environmental conditions such as temperature.

未来方向

The future directions for research on 1-Nitro-3-(phenylethynyl)benzene could involve further exploration of its synthesis, reactions, and potential applications. One relevant paper discusses the conduction properties of molecular junctions, including a single molecule (1-nitro-2,5-di(phenylethynyl-4’-mercapto)benzene) junction . This suggests potential applications in the field of molecular electronics.

属性

IUPAC Name |

1-nitro-3-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDIJEWZZQPARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355419 | |

| Record name | STK331085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-3-(phenylethynyl)benzene | |

CAS RN |

29338-47-4 | |

| Record name | STK331085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]bromo-, methyl ester](/img/structure/B3050791.png)

![1-{[2-(Benzyloxy)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3050796.png)